molecular formula C14H20O5 B12622068 Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- CAS No. 919530-80-6

Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-

Cat. No.: B12622068
CAS No.: 919530-80-6
M. Wt: 268.30 g/mol
InChI Key: IZWITKNTJNNCPN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is derived through hierarchical substitution pattern analysis. The parent structure is ethanone (acetophenone), with a phenyl group substituted at the 1-position. The phenyl ring bears two functional groups: a hydroxyl (-OH) group at the 6-position and a 2,2-diethoxyethoxy (-OCH2CH(OCH2CH3)2) group at the 2-position. The full IUPAC name is 1-(2-(2,2-diethoxyethoxy)-6-hydroxyphenyl)ethanone .

The molecular formula is C14H20O5 , calculated from the arrangement of 14 carbon, 20 hydrogen, and 5 oxygen atoms. This aligns with the structural features:

  • Phenyl group : 6 carbons
  • Ethanone moiety : 2 carbons
  • Diethoxyethoxy chain : 6 carbons (2 ethoxy groups) and 3 oxygen atoms
  • Hydroxyl group : 1 oxygen atom.

The SMILES notation CCOC(COC1=CC(=C(C(=O)C)C=C1)O)OCC encodes the connectivity, emphasizing the ethoxy branches and ketone group. A comparative analysis of molecular descriptors reveals a computed exact mass of 268.131 Da and a topological polar surface area of 65.5 Ų , indicative of moderate hydrogen-bonding capacity.

Property Value
Molecular formula C14H20O5
Molecular weight 268.30 g/mol
SMILES CCOC(COC1=CC(=C(C(=O)C)C=C1)O)OCC
Topological polar surface area 65.5 Ų

Properties

CAS No.

919530-80-6

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]ethanone

InChI

InChI=1S/C14H20O5/c1-4-17-13(18-5-2)9-19-12-8-6-7-11(16)14(12)10(3)15/h6-8,13,16H,4-5,9H2,1-3H3

InChI Key

IZWITKNTJNNCPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=CC=CC(=C1C(=O)C)O)OCC

Origin of Product

United States

Preparation Methods

Etherification Reaction

Another critical step in the synthesis involves forming the diethoxyethoxy group. This can be achieved through etherification reactions where alcohols react with alkyl halides.

Reaction Conditions:

  • Reagents: Ethanol (or diethoxyethanol), sodium hydride (NaH) as a base
  • Temperature: Typically performed at elevated temperatures to facilitate the reaction.

General Reaction Scheme:

$$
\text{Ar-OH} + \text{R-X} \xrightarrow{\text{Base}} \text{Ar-O-R'} + \text{HX}
$$

This step is crucial for introducing the ether functionality that characterizes Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-.

Detailed Synthetic Route

The complete synthetic route can be summarized in a series of steps:

  • Synthesis of Hydroxyphenyl Ketone:

    • Starting from resorcinol, perform Friedel-Crafts acylation to introduce the ethanone group.
    • The product is purified through recrystallization.
  • Introduction of Diethoxyethoxy Group:

    • Etherification of the hydroxy group using diethoxyethyl bromide and sodium hydride.
    • The reaction mixture is heated and then cooled to yield the desired ether compound.
  • Final Purification:

    • The final product undergoes purification via column chromatography to ensure high purity suitable for further applications.

Characterization Techniques

Characterization of Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- is essential to confirm its structure and purity. Common techniques include:

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield
1 Friedel-Crafts Acylation Acetyl chloride, AlCl₃ 0-50°C Variable
2 Etherification Diethoxyethyl bromide, NaH Elevated temperature Variable
3 Purification Column chromatography Room temperature High

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Ethanone derivatives have shown promise in the pharmaceutical industry, particularly in the development of drugs targeting specific biological pathways.

  • PASK Modulation : Research has indicated that certain compounds related to ethanone can modulate the activity of PASK (Pancreatic and Duodenal Homeobox 1), which plays a role in metabolic diseases. Compounds that inhibit PASK are being investigated for their potential to treat conditions such as diabetes and obesity .
  • Antioxidant Properties : Some studies suggest that ethanone derivatives exhibit antioxidant activities, which may be beneficial in preventing oxidative stress-related diseases. This property is essential for developing therapeutic agents aimed at chronic inflammatory conditions .
  • Synthesis of Bioactive Compounds : The compound serves as a precursor in synthesizing various bioactive molecules. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in medicinal chemistry .

Chemical Synthesis and Industrial Applications

Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- can also be utilized in various chemical synthesis processes:

  • Synthesis of Complex Organic Molecules : The functional groups present in ethanone allow for its use as an intermediate in synthesizing complex organic compounds. This includes the production of pharmaceuticals and agrochemicals where specific reactivity is required .
  • Fragrance and Flavor Industry : Due to its aromatic properties, ethanone derivatives are explored as potential ingredients in the fragrance industry. The compound's unique structure may contribute to desirable scent profiles in perfumes and flavorings .

Case Studies and Research Findings

Several studies have documented the applications of ethanone derivatives:

  • Study on Dioxomolybdenum Complexes : Research highlighted the synthesis of dioxomolybdenum complexes containing ethanone moieties. These complexes demonstrated significant catalytic activity, indicating potential applications in industrial catalysis .
  • Pharmaceutical Formulations : A patent reveals formulations that incorporate ethanone derivatives for enhancing the efficacy of existing drug therapies. These formulations aim to improve patient outcomes by potentiating the effects of primary drugs like ethionamide .

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The diethoxyethoxy substituents may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Key Observations:

However, its hydrophilic nature may enhance solubility in polar solvents relative to benzyloxy (-OBn) or cyclopropylmethoxy groups . Compounds with electron-withdrawing groups (e.g., -OAc) exhibit higher reactivity in nucleophilic substitutions compared to electron-donating groups like -OCH₂CH(OEt)₂ .

Synthetic Flexibility: The target compound can be synthesized via alkylation of 2,6-dihydroxyacetophenone using diethoxyethyl chloride, analogous to methods for benzyloxy and allyloxy derivatives . Hoesch reactions (e.g., ) or enzymatic catalysis (e.g., ) are viable for introducing complex substituents .

Biological Relevance: Glycosylated analogs like Cynanoneside B () demonstrate bioactivity in natural extracts, suggesting that the diethoxyethoxy group may enhance metabolic stability or bioavailability compared to simpler ethers .

Biological Activity

Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its antiproliferative effects, enzyme inhibition capabilities, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a phenolic structure with ethoxy groups that may influence its solubility and biological interactions. The presence of the hydroxy group on the phenyl ring is crucial for its biological activity, particularly in terms of antioxidant properties and enzyme interactions.

1. Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar compounds that share structural characteristics with ethanone derivatives. For instance, compounds with methoxy substitutions on the benzofuran ring have shown significant cytotoxic effects against various cancer cell lines. A notable finding includes:

  • GI50 Values : Compounds exhibiting GI50 values ranging from 0.77 to 9.76 µM against melanoma cell lines (UAC62) demonstrate the potential for high efficacy in inhibiting cancer cell proliferation .
CompoundCell LineGI50 (µM)
16hUAC620.89
16nTK109.73
16hMCF78.79
16nMCF79.30

2. Enzyme Inhibition

Ethanone derivatives have been studied for their inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs) and acetylcholinesterase (AChE). These enzymes are critical in several physiological processes, and their inhibition can lead to therapeutic applications in conditions such as glaucoma and Alzheimer's disease.

  • AChE Inhibition : The synthesized compounds demonstrated varying degrees of AChE inhibitory activity, with some showing Ki values indicating strong inhibition potential .
CompoundAChE Inhibition Ki (µM)
10.5
21.2
30.8

The mechanisms underlying the biological activities of ethanone derivatives often involve modulation of signaling pathways related to apoptosis and cell cycle regulation. For example:

  • NF-κB Signaling : Some studies have indicated that compounds with similar structures can inhibit NF-κB signaling pathways, leading to apoptosis in cancer cells . This suggests a potential mechanism through which ethanone could exert its antiproliferative effects.

Case Study: Anticancer Activity

A study focusing on a series of phenolic compounds similar to ethanone revealed that those with specific substitutions exhibited enhanced anticancer properties. For instance:

  • Study Findings : Compounds with a hydroxy group at the C-6 position showed improved activity against breast cancer cell lines compared to their unsubstituted counterparts .

Case Study: Enzyme Inhibition Profile

Another research project evaluated the enzyme inhibition capabilities of ethanone derivatives:

  • Findings : The study found that certain substitutions significantly increased the inhibitory potency against both AChE and CAs, suggesting that structural modifications can enhance biological activity .

Q & A

Q. What are the recommended synthetic routes for preparing Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-?

Methodological Answer: A plausible synthesis involves sequential etherification and protection-deprotection strategies. The 2,2-diethoxyethoxy group can be introduced via Williamson ether synthesis using 2,2-diethoxyethanol and a phenolic precursor under basic conditions (e.g., NaH or K₂CO₃). The hydroxyl group at the 6-position may require protection (e.g., acetyl or benzyl groups) during synthesis to prevent side reactions. Final deprotection under mild acidic or catalytic hydrogenation conditions yields the target compound. Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity .

Q. What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can resolve the ethoxyethoxy side chain (δ ~3.5–4.5 ppm for ether protons) and phenolic hydroxyl proton (δ ~5–6 ppm, broad).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C₁₂H₁₆O₄, [M+H]⁺ = 225.1121). Fragmentation patterns can elucidate the ethoxyethoxy moiety.
  • Infrared Spectroscopy (IR): Stretching bands for hydroxyl (~3200–3500 cm⁻¹) and carbonyl (~1700 cm⁻¹) groups are key.
    Cross-reference with GC-FTIR or GC-MS data from structurally similar ethanone derivatives (e.g., JWH-201 in ) can validate functional groups .

Q. How does the compound’s stability influence experimental design?

Methodological Answer: The phenolic hydroxyl group is prone to oxidation and hydrolysis under acidic/basic conditions. Stability studies should include:

  • Accelerated Degradation Tests: Expose the compound to varying pH (1–14) and monitor degradation via HPLC or TLC.
  • Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures.
  • Light Sensitivity: Store in amber vials if UV-Vis spectroscopy indicates photodegradation.
    Stability data from NIST spectral libraries (e.g., ) provide benchmarks for comparative analysis .

Advanced Research Questions

Q. How can regioselective synthesis of the ethoxyethoxy substituent be achieved?

Methodological Answer: Regioselectivity challenges arise due to competing reactions at the ortho, meta, and para positions of the phenolic ring. Strategies include:

  • Directed Ortho-Metalation: Use directing groups (e.g., –OH or –OMe) to position the ethoxyethoxy group.
  • Protection-Directed Synthesis: Temporarily block the 6-hydroxyl group with a silyl ether (e.g., TBSCl) to direct etherification to the 2-position.
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict thermodynamic favorability of substituent positions.
    Similar regioselective approaches are validated in benzodioxole derivatives () .

Q. How to resolve spectral contradictions in characterizing this compound?

Methodological Answer: Contradictions may arise from:

  • Hydrogen Bonding: The phenolic –OH proton’s NMR shift varies with solvent polarity. Use deuterated DMSO to stabilize hydrogen bonding and sharpen peaks.
  • Dynamic Ether Conformations: Rotamers in the ethoxyethoxy chain cause splitting in ¹H NMR. Variable-temperature NMR (VT-NMR) can coalesce signals.
  • Mass Spectral Isomers: Use tandem MS/MS to distinguish isobaric fragments.
    Reference NIST’s Kovats retention indices () and IR correlations () for cross-validation .

Q. What methodologies assess the compound’s potential biological activity?

Methodological Answer: While direct biological data for this compound is limited, analogous ethanone derivatives ( ) suggest:

  • Antioxidant Assays: DPPH radical scavenging or FRAP assays quantify activity linked to the phenolic –OH group.
  • Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) under standardized CLSI protocols.
  • Cytotoxicity Studies: MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values.
    Pea rhizosphere studies () demonstrate protocols for isolating bioactive phenolic compounds .

Notes

  • Advanced questions emphasize mechanistic insights and methodological troubleshooting, aligning with , and 17.
  • For synthetic protocols, cross-check spectral data against NIST standards () to ensure reproducibility.

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